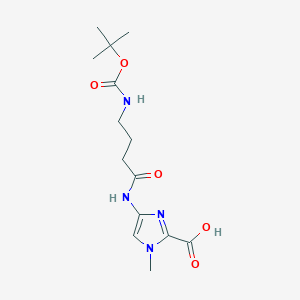

4-(4-Tert-butoxycarbonylaminobutyrylamino)-1-methyl-1h-imidazole-2-carboxylic acid

Description

4-(4-Tert-butoxycarbonylaminobutyrylamino)-1-methyl-1H-imidazole-2-carboxylic acid is a heterocyclic compound featuring an imidazole core substituted with a tert-butoxycarbonyl (Boc)-protected aminobutyryl side chain and a carboxylic acid group. Its molecular formula is C₁₆H₂₅N₅O₅, with an average molecular weight of 367.40 g/mol (estimated). The Boc group serves as a protective moiety for the amino functionality, enabling selective reactions in peptide synthesis and medicinal chemistry applications . This compound is primarily utilized as an intermediate in the development of bioactive molecules, particularly those targeting protease enzymes or G-protein-coupled receptors .

Properties

IUPAC Name |

1-methyl-4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoylamino]imidazole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O5/c1-14(2,3)23-13(22)15-7-5-6-10(19)16-9-8-18(4)11(17-9)12(20)21/h8H,5-7H2,1-4H3,(H,15,22)(H,16,19)(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXQWXPYKXIICHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC(=O)NC1=CN(C(=N1)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401112929 | |

| Record name | 4-[[4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-oxobutyl]amino]-1-methyl-1H-imidazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401112929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180258-48-4 | |

| Record name | 4-[[4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-oxobutyl]amino]-1-methyl-1H-imidazole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180258-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[[4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-oxobutyl]amino]-1-methyl-1H-imidazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401112929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-(4-Tert-butoxycarbonylaminobutyrylamino)-1-methyl-1H-imidazole-2-carboxylic acid, commonly referred to as Boc-amino imidazole derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize the existing knowledge regarding its biological activity, focusing on antimicrobial properties, synthesis methodologies, and structure-activity relationships (SAR).

- Molecular Formula : C10H15N3O4

- Molecular Weight : 241.25 g/mol

- CAS Number : 128293-64-1

The compound features an imidazole ring, which is known for its biological relevance, particularly in drug design.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazole derivatives. The compound's activity was evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Testing Methods

The antimicrobial efficacy was typically assessed using:

- Disk diffusion method : Measures the zone of inhibition around a disk impregnated with the compound.

- Broth microdilution method : Determines the minimum inhibitory concentration (MIC) required to inhibit bacterial growth.

Findings

- Gram-positive bacteria : The compound exhibited significant activity against Staphylococcus aureus and Bacillus subtilis, with MIC values indicating effective concentrations for inhibition.

- Gram-negative bacteria : Activity against Escherichia coli was notably lower, suggesting a higher resistance attributed to its outer membrane structure .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Bacillus subtilis | 50 |

| Escherichia coli | >100 |

Structure-Activity Relationship (SAR)

The biological activity of imidazole derivatives is often influenced by their structural components. Modifications at the 2-position of the imidazole ring and the length of alkyl chains have been shown to enhance antimicrobial properties. The presence of a carboxylic acid moiety contributes to lower pKa values, thereby increasing protonation at physiological pH and enhancing interaction with microbial cell membranes .

Case Studies

Several studies have focused on synthesizing and evaluating derivatives of imidazole compounds:

- Synthesis and Evaluation : A study synthesized various N-alkylimidazole derivatives and evaluated their antimicrobial activity. The findings indicated that longer alkyl chains enhanced activity against Gram-positive bacteria while reducing efficacy against Gram-negative strains due to membrane permeability issues .

- Antiviral Activity : Some derivatives were also tested for antiviral properties in HIV-1 assays, showing moderate inhibition percentages, suggesting potential dual functionality in antimicrobial and antiviral applications .

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development:

- This compound serves as a building block in the synthesis of bioactive molecules. Its structure allows for modifications that can enhance pharmacological properties, such as increased solubility and bioavailability.

2. Anticancer Research:

- Studies have shown that imidazole derivatives exhibit anticancer activity. The specific structural features of this compound may interact with biological targets involved in cancer progression, making it a candidate for further investigation in oncology .

3. Enzyme Inhibitors:

- The imidazole ring is known for its ability to coordinate with metal ions, which is crucial for the design of enzyme inhibitors. This compound can be utilized to develop inhibitors targeting metalloproteins involved in various diseases .

Proteomics Research

1. Labeling Agents:

- The compound is used as a labeling agent in proteomics, facilitating the identification and quantification of proteins through mass spectrometry. Its unique chemical structure allows for specific tagging of amino acids, improving the accuracy of protein analysis .

2. Peptide Synthesis:

- It plays a role in peptide synthesis, particularly in generating modified peptides that can be used to study protein interactions and functions. The tert-butoxycarbonyl (Boc) group provides protection during synthesis, allowing for selective reactions .

Data Table: Applications Overview

Case Studies

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer potential of imidazole derivatives, including compounds similar to 4-(4-tert-butoxycarbonylaminobutyrylamino)-1-methyl-1H-imidazole-2-carboxylic acid. Results indicated that modifications to the imidazole structure could enhance cytotoxicity against various cancer cell lines, suggesting a pathway for developing new cancer therapeutics.

Case Study 2: Proteomics Application

In a research article from Analytical Chemistry, the use of this compound as a labeling agent was demonstrated. The study highlighted its effectiveness in enhancing the sensitivity of mass spectrometry analyses for complex protein mixtures, leading to improved identification rates of low-abundance proteins.

Comparison with Similar Compounds

The structural and functional attributes of 4-(4-Tert-butoxycarbonylaminobutyrylamino)-1-methyl-1H-imidazole-2-carboxylic acid are best contextualized by comparing it to analogs with modifications in the imidazole ring, side chains, or protective groups. Below is a detailed analysis:

Boc-Protected Imidazole Derivatives

Key Differences :

- The target compound’s extended aminobutyryl chain increases hydrophilicity compared to simpler Boc-imidazole derivatives .

- Trifluoromethyl substitution (CAS 2250242-94-3) introduces steric and electronic effects, improving receptor-binding specificity .

Key Differences :

- Fmoc derivatives (e.g., 252206-28-3) are preferred in automated peptide synthesis due to milder deprotection conditions compared to Boc .

- Boc-Im-Im-OH’s dual imidazole structure enables sequence-specific DNA minor groove recognition, a feature absent in the target compound .

Phenyl-Substituted Imidazole Analogs

Key Differences :

- Phenyl-substituted analogs lack the Boc-protected amino chain, reducing their utility in peptide chemistry but enhancing aromatic interactions in small-molecule drug design .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound with high purity?

Answer:

The synthesis typically involves multi-step reactions, starting with the protection of the amine group using tert-butoxycarbonyl (Boc) chemistry, followed by coupling reactions to introduce the butyryl amino and imidazole-carboxylic acid moieties. Key steps include:

- Reaction Conditions : Reflux in polar aprotic solvents (e.g., DMF or THF) with coupling agents like EDC/HOBt to ensure efficient amide bond formation .

- Purification : Column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) or recrystallization from DMF/acetic acid mixtures to isolate the product in ≥95% purity .

- Handling : Use inert atmospheres (N₂/Ar) to prevent Boc-group deprotection and store intermediates at –20°C .

Advanced: How can researchers address stereochemical challenges during synthesis?

Answer:

Racemization at the chiral centers (e.g., during Boc deprotection or coupling) can be mitigated by:

- Low-Temperature Deprotection : Use TFA in dichloromethane at 0°C to minimize acid-induced racemization .

- Chiral Auxiliaries : Incorporate temporary protecting groups that stabilize stereochemistry, such as Fmoc derivatives, which are removed under milder basic conditions .

- Analytical Validation : Confirm enantiopurity via chiral HPLC (e.g., using Chiralpak AD-H columns) and compare retention times with authentic standards .

Basic: What analytical techniques are essential for structural confirmation?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify backbone connectivity and Boc-group integrity (e.g., tert-butyl singlet at δ 1.4 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₆H₂₄N₄O₅: 377.18) .

- IR Spectroscopy : Detect characteristic carbonyl stretches (Boc C=O at ~1680 cm⁻¹, carboxylic acid C=O at ~1720 cm⁻¹) .

Advanced: How can crystallographic data discrepancies be resolved during structural elucidation?

Answer:

Discrepancies in X-ray diffraction data (e.g., poor resolution or twinning) require:

- Data Collection Optimization : Use synchrotron radiation for small crystals (<0.1 mm) to improve resolution .

- Refinement Strategies : Employ SHELXL for small-molecule refinement, using restraints for disordered Boc groups and anisotropic displacement parameters .

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1 factor convergence below 5% .

Basic: What are the best practices for stabilizing this compound in solution?

Answer:

- Solvent Choice : Use anhydrous DMSO or DMF for stock solutions to prevent hydrolysis of the carboxylic acid group .

- pH Control : Maintain neutral to slightly acidic conditions (pH 5–7) to avoid Boc-group cleavage .

- Short-Term Storage : Aliquot and freeze at –80°C; avoid freeze-thaw cycles to minimize degradation .

Advanced: How can computational modeling predict the compound’s bioactivity?

Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to biological targets (e.g., enzymes with imidazole-binding pockets). Parameterize force fields for the carboxylic acid and Boc groups .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes, focusing on hydrogen bonds between the imidazole ring and catalytic residues .

- SAR Analysis : Compare with analogs (e.g., benzimidazole derivatives in ) to identify critical substituents for activity .

Basic: How to troubleshoot low yields in the final coupling step?

Answer:

- Activation Efficiency : Replace EDC with DCC or use uronium-based agents (HATU) for sterically hindered amines .

- Stoichiometry Adjustment : Increase excess of 1-methyl-1H-imidazole-2-carboxylic acid (1.2–1.5 eq) to drive the reaction .

- Byproduct Removal : Add scavengers like polymer-bound isocyanate to trap unreacted reagents .

Advanced: What strategies validate the compound’s mechanism in enzyme inhibition assays?

Answer:

- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) using varying substrate concentrations .

- ITC Measurements : Quantify binding affinity (Kd) via isothermal titration calorimetry, ensuring proper buffer matching to avoid heats of dilution artifacts .

- Mutagenesis : Engineer enzyme active-site mutations (e.g., His → Ala) to confirm critical interactions with the imidazole ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.